4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Overview
Description
4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazolyl group attached to a fluorobenzonitrile moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to enhance efficiency and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-(3-nitro-1H-pyrazol-1-yl)-3-fluorobenzonitrile.
Reduction: 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzylamine.
Substitution: 4-(3-amino-1H-pyrazol-1-yl)-3-alkoxybenzonitrile.
Scientific Research Applications
4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential antileishmanial and antimalarial properties.
Industry: It is utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
4-(3-Amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile is similar to other pyrazole derivatives, such as 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride. its unique fluorine atom and nitrile group confer distinct chemical properties and reactivity. These differences make it a valuable compound for specific applications where other pyrazoles may not be as effective.
Comparison with Similar Compounds
4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride
3-(5-Amino-1H-pyrazol-1-yl)acetic acid
4-(3-Amino-1H-pyrazol-1-yl)benzonitrile
This comprehensive overview highlights the significance of 4-(3-amino-1H-pyrazol-1-yl)-3-fluorobenzonitrile in various fields and its potential for future applications
Properties
IUPAC Name |
4-(3-aminopyrazol-1-yl)-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZRFFWYYVKJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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